ANAVEX 2-73 - 195615-84-0

ANAVEX 2-73

Catalog Number: EVT-255361
CAS Number: 195615-84-0
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ANAVEX 2-73, chemically known as AE-37 hydrochloride, is a synthetic small molecule. [] It's primarily classified as a selective sigma-1 receptor (σ1R) agonist. [, , , ] ANAVEX 2-73 is being investigated for its potential in various neurodegenerative and neurodevelopmental diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome. [, , , , ]

Future Directions
  • Identifying Biomarkers for Personalized Treatment: Research is ongoing to identify potential biomarkers that can predict treatment response to ANAVEX 2-73, paving the way for a personalized medicine approach. [, ]

PRE-084

  • Compound Description: PRE-084 is a selective sigma-1 receptor agonist. [] It has been investigated for its neuroprotective effects in animal models of Parkinson's disease (PD). []
  • Relevance: Like ANAVEX®2-73, PRE-084 acts as a sigma-1 receptor agonist. [] Both compounds have demonstrated potential in preclinical studies for promoting neuroplasticity and motor recovery in PD models. []

SA4503

  • Compound Description: SA4503 is a sigma-1 receptor agonist. [] It has been investigated in clinical trials for the treatment of acute and chronic neurodegenerative diseases. []
  • Relevance: SA4503 shares a similar mechanism of action with ANAVEX®2-73, both targeting the sigma-1 receptor. [] This highlights the therapeutic potential of sigma-1 receptor agonists in addressing neurodegenerative conditions.

E-52862

  • Compound Description: E-52862 is a sigma-1 receptor antagonist. [] It has been explored in clinical trials for its potential in managing neuropathic pain. []
  • Relevance: Unlike ANAVEX®2-73, which is a sigma-1 receptor agonist, E-52862 acts as an antagonist at this receptor. [] This difference highlights the diverse pharmacological profiles and potential applications of compounds targeting the sigma-1 receptor.

ISRIB

  • Compound Description: ISRIB (Integrated Stress Response Inhibitor) is a compound that inhibits the integrated stress response (ISR). [] ISRIB has shown efficacy in preclinical studies for various neurological conditions. []
  • Relevance: While ISRIB and ANAVEX®2-73 target different pathways, both demonstrate cytoprotective effects in vanishing white matter disease (VWMD) models. [] ISRIB's mechanism involves modulating eIF2α phosphorylation and GADD34 expression, while ANAVEX®2-73's exact mechanism in VWMD is still under investigation. []

Ursodiol

  • Compound Description: Ursodiol, also known as ursodeoxycholic acid, is a naturally occurring bile acid. [] It is clinically used for treating liver diseases and has shown potential in preclinical studies for neuroprotective effects. []
  • Relevance: Ursodiol, unlike ANAVEX®2-73 which acts on sigma-1 receptors, exhibits cytoprotective effects in VWMD models by reducing oxidative stress and improving mitochondrial function. [] This suggests that targeting different pathways could be beneficial in treating VWMD.

Apomorphine

  • Compound Description: Apomorphine is a dopamine receptor agonist used in the treatment of Parkinson's disease. []
  • Relevance: While Apomorphine and ANAVEX®2-73 both influence dopaminergic pathways, their mechanisms differ. [] Apomorphine directly activates dopamine receptors, whereas ANAVEX®2-73's influence on the dopaminergic system is indirect, potentially through sigma-1 receptor modulation and downstream effects on neuroplasticity. [, ]

Levodopa

  • Compound Description: Levodopa (L-DOPA) is a precursor to dopamine and is the gold standard treatment for Parkinson's disease symptoms. []
  • Relevance: While both Levodopa and ANAVEX®2-73 address Parkinson's disease, they have different mechanisms and applications. [] Levodopa primarily addresses dopamine deficiency, while ANAVEX®2-73 focuses on sigma-1 receptor modulation for potential neuroprotection and neuroplasticity. [, ]
Overview

ANAVEX 2-73, also known as blarcamesine, is a novel compound developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. It is classified as a mixed muscarinic and sigma-1 receptor modulator, which is believed to exert neuroprotective effects. The compound has shown promise in various clinical trials, demonstrating its potential to slow cognitive decline and improve biomarkers associated with Alzheimer's pathology.

Source

ANAVEX 2-73 was synthesized by Anavex Life Sciences Corp., a biopharmaceutical company based in Greece. The compound's development stems from research focused on enhancing neuroprotection and restoring cellular homeostasis in neurodegenerative conditions .

Classification

ANAVEX 2-73 is classified as a small molecule drug that acts on both muscarinic acetylcholine receptors and sigma-1 receptors. This dual action is significant because it targets multiple pathways involved in neurodegeneration, making it a potential candidate for treating Alzheimer's disease and other related disorders .

Synthesis Analysis

Methods

The synthesis of ANAVEX 2-73 involves several chemical reactions that yield the final product, tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride. The process typically includes:

  1. Formation of key intermediates: Various chemical precursors are combined through reactions such as alkylation and cyclization.
  2. Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity levels suitable for clinical use.
  3. Characterization: The final compound undergoes characterization through methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthetic pathway involves careful control of reaction conditions (temperature, pH, etc.) to maximize yield and minimize by-products. Detailed methodologies can be found in patent documents associated with the compound's synthesis .

Molecular Structure Analysis

Structure

The molecular structure of ANAVEX 2-73 can be represented by the following chemical formula:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

It consists of a tetrahydrofuran ring fused with dimethylamino and diphenyl groups, contributing to its pharmacological properties.

Data

Key structural data includes:

  • Molecular weight: Approximately 296.41 g/mol
  • Melting point: Specific values vary based on purity but generally fall within a defined range based on synthesis conditions .
Chemical Reactions Analysis

Reactions

ANAVEX 2-73 has been shown to participate in various biochemical interactions, primarily through its binding to muscarinic acetylcholine receptors and sigma-1 receptors. These interactions are critical for its neuroprotective effects.

Technical Details

The compound's mechanism involves modulation of neurotransmitter systems, particularly enhancing cholinergic signaling while also providing protection against amyloid-beta toxicity—an important factor in Alzheimer's disease pathology .

Mechanism of Action

Process

The mechanism of action of ANAVEX 2-73 involves:

  1. Binding to receptors: It selectively binds to sigma-1 receptors and muscarinic acetylcholine receptors, which are pivotal in regulating neuronal health.
  2. Neuroprotection: By modulating these receptors, ANAVEX 2-73 helps restore cellular homeostasis and protect neurons from degeneration caused by amyloid-beta accumulation.
  3. Cognitive enhancement: Clinical studies indicate that the compound may improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation .

Data

Clinical trials have demonstrated statistically significant improvements in cognitive function metrics such as the Mini-Mental State Examination score in patients with early Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which facilitates its formulation into oral dosage forms.

Chemical Properties

  • Stability: ANAVEX 2-73 exhibits stability under standard storage conditions but may require specific formulations to enhance shelf-life.
  • Reactivity: The compound is designed to be chemically stable under physiological conditions while being reactive enough to engage with target receptors effectively .
Applications

Scientific Uses

ANAVEX 2-73 is primarily investigated for its therapeutic potential in:

  • Alzheimer's disease: As a treatment aimed at slowing cognitive decline and improving quality of life for patients.
  • Other neurodegenerative disorders: Research is ongoing into its efficacy in conditions such as Parkinson's disease dementia and Rett syndrome due to its broad neuroprotective properties .

Properties

CAS Number

195615-84-0

Product Name

ANAVEX 2-73

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.